molecular formula C8H7NO5 B183026 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde CAS No. 34549-69-4

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

Cat. No. B183026
CAS RN: 34549-69-4
M. Wt: 197.14 g/mol
InChI Key: CCHTVTHOPTTYSY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the empirical formula C8H7NO5 . It is a powder form substance and is used for the syntheses of various compounds .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is 197.14 . The SMILES string representation of its structure is COc1cc (C=O)c (O)c (c1) [N+] ( [O-])=O .


Physical And Chemical Properties Analysis

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a powder form substance . It has a melting point of 129-134 °C .

Scientific Research Applications

Application 1: Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor

  • Summary of Application : 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is used in the synthesis of a zinc-selective spiropyran-based fluorescent and photoregenerable receptor .
  • Results or Outcomes : The outcome of this synthesis is a receptor that can selectively bind to zinc ions and fluoresce, which can be useful in various analytical applications .

Application 2: Synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide Dihydrate

  • Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
  • Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .

Application 3: Synthesis of Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate

  • Summary of Application : 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is used in the synthesis of this compound .
  • Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .

Application 4: Synthesis of 1-(3-Carbomethoxypropyl)-3-3-Dimethyl-8-Methoxy-6-Nitrospiro [2H-1]-Benzopyran-2,2-Indoline

  • Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
  • Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .

Application 5: Synthesis of 1-(3-Carbomethoxypropyl)-3-3-Dimethyl-8-Methoxy-6-Nitrospiro [2H-1]-Benzopyran-2,2-Indoline

  • Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
  • Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .

Safety And Hazards

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

properties

IUPAC Name

2-hydroxy-5-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHTVTHOPTTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334887
Record name 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde

CAS RN

34549-69-4
Record name 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34549-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First, 8.0 g (52.6 mmol) of 5-methoxysalicylaldehyde 5 was dissolved in 50 ml of acetic acid. Then, a mixed solution of 2.5 ml (59.7 mmol) of fuming nitric acid (99%, specific gravity 1.52) and 8 ml of acetic acid was added dropwise into the above mixture over a period of 1 hour while maintaining the temperature of the reaction mixture at approximately 15° C. with ice-cold water and strongly agitating the reaction mixture. Agitation was further continued for 7 hours. The precipitate formed was filtered, after which the precipitate was recrystallized from 500 ml of ethanol, thereby obtaining 4.2 g (21.3 mmol, yield 40.5%) of 3-nitro-5-methoxysalicylaldehyde 6 in the form of yellow needle crystals. This reaction can be expressed by the following chemical equation: ##STR7##
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-methoxysalicylaldehyde (22.52 g; 148 mmol) in acetic acid (120 ml) was added dropwise over 1 hour a mixture of fuming nitric acid (7.1 ml) in acetic acid (25 ml). After complete addition the mixture was stirred at room temperature for 5 hours. The precipitate was removed by filtration, washed with ethanol and dried to give the title compound (20.3 g, 69%) as a bright yellow solid.
Quantity
22.52 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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